1-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The presence of the triazole and quinoxaline moieties suggests that this compound could potentially have antimicrobial or antiviral activities .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups, including a triazole ring and a quinoxaline ring. These rings are fused together, forming a larger heterocyclic structure. The compound also contains various substituents, including a thioether group and several alkyl groups .Scientific Research Applications
Synthesis and Molecular Structure
The compound and its derivatives are synthesized through complex chemical reactions, including the preparation of triazoloquinazolinium betaines and their molecular rearrangements. These compounds are prepared by treating certain thiosemicarbazides with dicyclohexylcarbodiimide (DCC), and their crystal and molecular structures have been investigated using X-ray crystallography (Crabb et al., 1999). Such studies provide valuable insights into the molecular architecture and potential reactivity of these compounds.
Predictive Studies on Biological Activity
Research has also focused on modeling the virtual library of these compounds to predict their biological activity spectrum and acute toxicity. Such predictions are made using PASS and GUSAR software, aiming to identify compounds with potential antineurotic activity, which could be beneficial for treating male reproductive and erectile dysfunction (Danylchenko et al., 2016).
Properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O3S/c1-15(2)13-32-25(36)20-9-8-19(24(35)28-16(3)4)12-22(20)33-26(32)30-31-27(33)37-14-23(34)29-21-10-7-17(5)11-18(21)6/h7-12,15-16H,13-14H2,1-6H3,(H,28,35)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPLEMKRJCUYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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